N'-cycloheptyl-N-(oxolan-2-ylmethyl)oxamide
Overview
Description
N’-cycloheptyl-N-(oxolan-2-ylmethyl)oxamide is an organic compound that belongs to the class of oxamides. Oxamides are diamides derived from oxalic acid. This compound is characterized by the presence of a cycloheptyl group and an oxolan-2-ylmethyl group attached to the oxamide core. It is a white crystalline solid that is soluble in ethanol and slightly soluble in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cycloheptyl-N-(oxolan-2-ylmethyl)oxamide typically involves the reaction of cycloheptylamine with oxalyl chloride to form the corresponding cycloheptyl oxamide intermediate. This intermediate is then reacted with oxolan-2-ylmethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen, and the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of N’-cycloheptyl-N-(oxolan-2-ylmethyl)oxamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters, such as temperature, pressure, and pH, to ensure high yield and purity of the product. The final product is typically purified using recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
N’-cycloheptyl-N-(oxolan-2-ylmethyl)oxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxamides with higher oxidation states.
Reduction: Reduction reactions can convert the oxamide groups to amine groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxamide groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxamides with additional oxygen atoms, while reduction can produce amines.
Scientific Research Applications
N’-cycloheptyl-N-(oxolan-2-ylmethyl)oxamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a stabilizer in certain industrial processes.
Mechanism of Action
The mechanism of action of N’-cycloheptyl-N-(oxolan-2-ylmethyl)oxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in cancer research, it may interfere with cell signaling pathways.
Comparison with Similar Compounds
N’-cycloheptyl-N-(oxolan-2-ylmethyl)oxamide can be compared with other oxamide derivatives, such as N’-cyclohexyl-N-(oxolan-2-ylmethyl)oxamide and N’-cyclopentyl-N-(oxolan-2-ylmethyl)oxamide. These compounds share similar structural features but differ in the size and shape of the cycloalkyl group. The uniqueness of N’-cycloheptyl-N-(oxolan-2-ylmethyl)oxamide lies in its specific cycloheptyl group, which can influence its chemical reactivity and biological activity.
List of Similar Compounds
- N’-cyclohexyl-N-(oxolan-2-ylmethyl)oxamide
- N’-cyclopentyl-N-(oxolan-2-ylmethyl)oxamide
- N’-cyclooctyl-N-(oxolan-2-ylmethyl)oxamide
These compounds can be studied to understand the structure-activity relationship and to develop new derivatives with improved properties.
Properties
IUPAC Name |
N'-cycloheptyl-N-(oxolan-2-ylmethyl)oxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3/c17-13(15-10-12-8-5-9-19-12)14(18)16-11-6-3-1-2-4-7-11/h11-12H,1-10H2,(H,15,17)(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLWOYMTWFSRMCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCC2CCCO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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